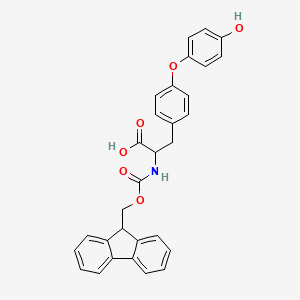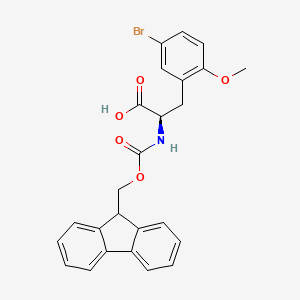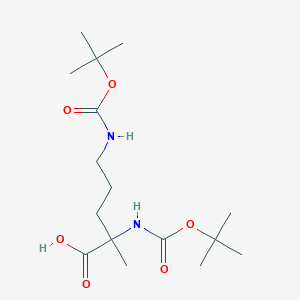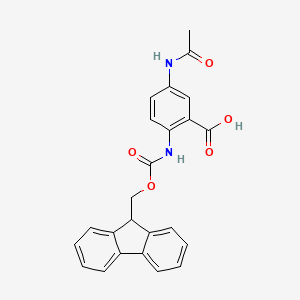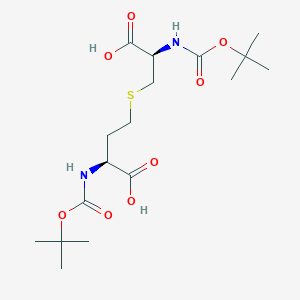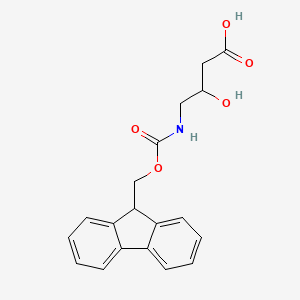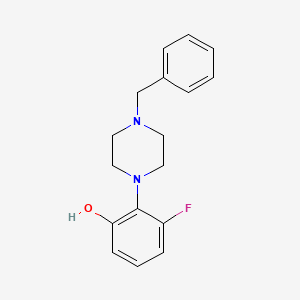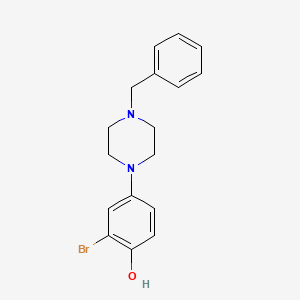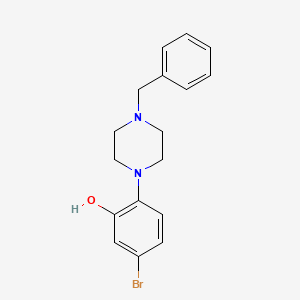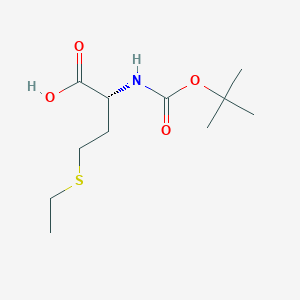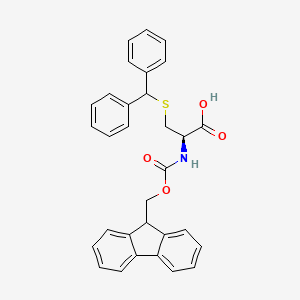
Fmoc-cys(dpm)-oh
Overview
Description
Fmoc-cysteine(diphenylmethyl)-hydroxyl: is a derivative of the amino acid cysteine, where the thiol group is protected by the diphenylmethyl group. The fluorenylmethyloxycarbonyl (Fmoc) group is used to protect the amino group. This compound is commonly used in solid-phase peptide synthesis to prevent unwanted reactions at the cysteine thiol group during peptide chain assembly.
Mechanism of Action
Target of Action
Fmoc-Cys(Dpm)-OH is a novel L-cysteine derivative that utilizes the diphenylmethyl type protecting groups for thiol protection . The primary target of this compound is the cysteine thiol group, which plays a crucial role in peptide and protein chemistry .
Mode of Action
The compound interacts with its target by protecting the cysteine thiol group, thereby enabling a vast array of peptide and protein chemistry . The Dpm group in this compound has been shown to prevent the risk of racemization during the incorporation of the Cys residue in Fmoc-Solid Phase Peptide Synthesis (SPPS) .
Biochemical Pathways
The protection of the cysteine thiol group by this compound facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . This process affects the biochemical pathways involved in peptide synthesis and protein science .
Pharmacokinetics
The compound’s ability to prevent racemization during cys residue incorporation in fmoc-spps suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of this compound’s action is the successful synthesis of complex disulfide-rich peptides and semisynthesis of proteins . It also enables peptide/protein labeling in vitro and in vivo .
Action Environment
The action of this compound can be influenced by environmental factors such as the conditions used for its deprotection, its use in Boc and Fmoc peptide synthesis, and its comparison to other related Cys protecting groups . These factors can affect the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Fmoc-cysteine(diphenylmethyl)-hydroxyl is primarily used in solid-phase peptide synthesis (SPPS) to protect the thiol group of cysteine from oxidation and racemization. The Fmoc group is removed under basic conditions, while the diphenylmethyl group is removed under acidic conditions, allowing for the selective deprotection of cysteine residues. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases, which facilitate the incorporation of cysteine into peptides and proteins. The interactions between Fmoc-cysteine(diphenylmethyl)-hydroxyl and these biomolecules are essential for the efficient synthesis of peptides and proteins with specific disulfide bonds .
Cellular Effects
The effects of Fmoc-cysteine(diphenylmethyl)-hydroxyl on cellular processes are primarily related to its role in peptide synthesis. By protecting the thiol group of cysteine, this compound ensures the proper folding and stability of peptides and proteins, which are crucial for their biological activity. The incorporation of cysteine into peptides and proteins can influence cell signaling pathways, gene expression, and cellular metabolism. For example, cysteine residues in proteins can form disulfide bonds, which are essential for the structural integrity and function of many proteins involved in cell signaling and metabolic pathways .
Molecular Mechanism
The molecular mechanism of Fmoc-cysteine(diphenylmethyl)-hydroxyl involves the selective protection and deprotection of the thiol group of cysteine. The Fmoc group is removed under basic conditions, exposing the amino group of cysteine for peptide bond formation. The diphenylmethyl group is removed under acidic conditions, exposing the thiol group for disulfide bond formation. This selective deprotection allows for the precise incorporation of cysteine into peptides and proteins, facilitating the formation of specific disulfide bonds and ensuring the proper folding and stability of the synthesized peptides and proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of Fmoc-cysteine(diphenylmethyl)-hydroxyl are important factors to consider. The compound is stable under the conditions used for Fmoc-based SPPS, but it can degrade over time if exposed to harsh conditions. Long-term studies have shown that the selective deprotection of Fmoc-cysteine(diphenylmethyl)-hydroxyl can be achieved with minimal degradation, ensuring the efficient synthesis of peptides and proteins with specific disulfide bonds .
Dosage Effects in Animal Models
The effects of Fmoc-cysteine(diphenylmethyl)-hydroxyl in animal models have been studied to determine the optimal dosage for peptide synthesis. Studies have shown that the compound is effective at low concentrations, with minimal toxic or adverse effects. At high doses, Fmoc-cysteine(diphenylmethyl)-hydroxyl can cause toxicity and adverse effects, such as oxidative stress and disruption of cellular processes. Therefore, it is important to carefully control the dosage of this compound in animal models to ensure the efficient and safe synthesis of peptides and proteins .
Metabolic Pathways
Fmoc-cysteine(diphenylmethyl)-hydroxyl is involved in various metabolic pathways related to peptide synthesis. The compound interacts with enzymes and cofactors involved in the synthesis and modification of peptides and proteins, such as peptidyl transferases and proteases. These interactions are essential for the efficient incorporation of cysteine into peptides and proteins, facilitating the formation of specific disulfide bonds and ensuring the proper folding and stability of the synthesized peptides and proteins .
Transport and Distribution
The transport and distribution of Fmoc-cysteine(diphenylmethyl)-hydroxyl within cells and tissues are crucial for its role in peptide synthesis. The compound is transported into cells via specific transporters and binding proteins, which facilitate its uptake and distribution within the cell. Once inside the cell, Fmoc-cysteine(diphenylmethyl)-hydroxyl is localized to specific compartments, such as the endoplasmic reticulum and Golgi apparatus, where peptide synthesis occurs. This localization ensures the efficient incorporation of cysteine into peptides and proteins, facilitating the formation of specific disulfide bonds and ensuring the proper folding and stability of the synthesized peptides and proteins .
Subcellular Localization
The subcellular localization of Fmoc-cysteine(diphenylmethyl)-hydroxyl is essential for its activity and function in peptide synthesis. The compound is directed to specific compartments within the cell, such as the endoplasmic reticulum and Golgi apparatus, where peptide synthesis occurs. This localization is facilitated by targeting signals and post-translational modifications, which direct Fmoc-cysteine(diphenylmethyl)-hydroxyl to the appropriate compartments. The proper localization of this compound ensures the efficient incorporation of cysteine into peptides and proteins, facilitating the formation of specific disulfide bonds and ensuring the proper folding and stability of the synthesized peptides and proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-cysteine(diphenylmethyl)-hydroxyl typically involves the protection of the cysteine thiol group with the diphenylmethyl group, followed by the protection of the amino group with the Fmoc group. The reaction conditions often involve the use of organic solvents and bases to facilitate the protection reactions. For example, the thiol group can be protected using diphenylmethyl chloride in the presence of a base such as triethylamine. The amino group can be protected using Fmoc-chloride in the presence of a base such as sodium bicarbonate.
Industrial Production Methods: Industrial production of Fmoc-cysteine(diphenylmethyl)-hydroxyl follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. The purification of the final product is typically achieved through techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: Fmoc-cysteine(diphenylmethyl)-hydroxyl undergoes various chemical reactions, including deprotection, oxidation, and substitution reactions.
Common Reagents and Conditions:
Deprotection: The Fmoc group can be removed using a solution of piperidine in dimethylformamide (DMF). The diphenylmethyl group can be removed using trifluoroacetic acid (TFA).
Oxidation: The thiol group can be oxidized to form disulfide bonds using oxidizing agents such as hydrogen peroxide or iodine.
Substitution: The thiol group can undergo substitution reactions with alkylating agents to form thioethers.
Major Products:
Deprotection: Removal of the Fmoc group yields free cysteine with a protected thiol group. Removal of the diphenylmethyl group yields free cysteine.
Oxidation: Oxidation of the thiol group forms cystine, a dimer of cysteine linked by a disulfide bond.
Substitution: Substitution reactions yield thioether derivatives of cysteine.
Scientific Research Applications
Chemistry: Fmoc-cysteine(diphenylmethyl)-hydroxyl is widely used in the synthesis of peptides and proteins. It allows for the selective protection and deprotection of the cysteine thiol group, facilitating the synthesis of complex peptides with multiple cysteine residues.
Biology: In biological research, this compound is used to study protein folding and disulfide bond formation. It is also used in the synthesis of peptide-based inhibitors and probes for studying enzyme activity.
Medicine: Fmoc-cysteine(diphenylmethyl)-hydroxyl is used in the development of peptide-based therapeutics. It allows for the synthesis of peptides with improved stability and bioavailability.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide drugs and diagnostic agents. It is also used in the production of peptide-based materials for various applications.
Comparison with Similar Compounds
Fmoc-cysteine(trityl)-hydroxyl: Similar to Fmoc-cysteine(diphenylmethyl)-hydroxyl but with a trityl group protecting the thiol group.
Fmoc-cysteine(acetamidomethyl)-hydroxyl: Uses an acetamidomethyl group for thiol protection.
Fmoc-cysteine(tert-butyl)-hydroxyl: Uses a tert-butyl group for thiol protection.
Uniqueness: Fmoc-cysteine(diphenylmethyl)-hydroxyl is unique in its use of the diphenylmethyl group for thiol protection, providing a balance between stability and ease of deprotection. This makes it particularly useful in the synthesis of peptides with multiple cysteine residues, where selective protection and deprotection are crucial.
Properties
IUPAC Name |
(2R)-3-benzhydrylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27NO4S/c33-30(34)28(20-37-29(21-11-3-1-4-12-21)22-13-5-2-6-14-22)32-31(35)36-19-27-25-17-9-7-15-23(25)24-16-8-10-18-26(24)27/h1-18,27-29H,19-20H2,(H,32,35)(H,33,34)/t28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPLDYIPIHKRET-NDEPHWFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


